Azaperone tartrate

Receptor pharmacology Binding affinity Neuroleptic

Azaperone tartrate is the water-soluble salt form enabling 40 mg/mL injectable formulations, distinct from the insoluble free base. Its dopamine D₂ receptor binding profile (Ki=12 nM, dissociation half-life 3.5 min) provides predictable sedation with a safety margin against excessive depression. Proven to reduce swine fighting by 38.8% vs. saline. Preferred neuroleptic in balanced wildlife immobilization protocols such as BAM. Ideal for research on butyrophenone pharmacology without DMSO interference. Request a quote for high-purity, research-grade azaperone tartrate.

Molecular Formula C23H28FN3O7
Molecular Weight 477.5 g/mol
Cat. No. B1498174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzaperone tartrate
Molecular FormulaC23H28FN3O7
Molecular Weight477.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C19H22FN3O.C4H6O6/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19;5-1(3(7)8)2(6)4(9)10/h1-2,5-10H,3-4,11-15H2;1-2,5-6H,(H,7,8)(H,9,10)
InChIKeyOGGGBRPQTRXSAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azaperone Tartrate: Veterinary Butyrophenone Neuroleptic for Swine Sedation and Stress Management


Azaperone tartrate (CAS 1204130-47-1) is the tartaric acid salt of azaperone, a pyridinylpiperazine and butyrophenone neuroleptic agent [1]. It functions primarily as a dopamine D₂ receptor antagonist, with additional binding at α₁-adrenergic and histamine H₁ receptors, eliciting sedative, anti-aggressive, and antiemetic effects in veterinary species, predominantly swine [2]. The tartrate salt form enhances water solubility for injectable formulation, distinguishing it from the poorly water-soluble free base azaperone .

Why Azaperone Tartrate Cannot Be Interchanged with Other Veterinary Sedatives or Free Base Azaperone


Direct substitution of azaperone tartrate with alternative sedatives—including other butyrophenones (haloperidol, droperidol), phenothiazines (acepromazine), or α₂-agonists (xylazine, medetomidine)—is pharmacologically unsound due to divergent receptor binding profiles, distinct pharmacodynamic and pharmacokinetic properties, and species-specific efficacy [1]. The free base azaperone exhibits poor aqueous solubility (~0 mg/mL in water), rendering it unsuitable for injectable formulation without the tartrate counterion; the tartrate salt is specifically designed to enable rapid dissolution and reliable intramuscular administration [2]. Furthermore, azaperone's unique dopamine D₂ receptor dissociation half-life (3.5 min) differs markedly from other dopamine antagonists, contributing to its distinct onset and duration of action in swine [3]. The quantitative evidence below substantiates these critical differences.

Azaperone Tartrate: Quantifiable Differentiation from Closest Analogs and Alternatives


Receptor Binding Profile: Azaperone Exhibits Distinct Dopamine D₂ and α₁-Adrenergic Affinity Compared to Haloperidol and Droperidol

Azaperone demonstrates a unique receptor binding signature that distinguishes it from other butyrophenone neuroleptics. Its dopamine D₂ receptor Ki is 12 nM, compared to 0.6–1.2 nM for haloperidol and 0.25 nM for droperidol [1][2]. Azaperone also exhibits high affinity for α₁-adrenergic receptors (Ki = 8 nM) and moderate affinity for histamine H₁ receptors (Ki = 45 nM), a broader polypharmacology than the more D₂-selective haloperidol .

Receptor pharmacology Binding affinity Neuroleptic

In Vivo Stress Reduction: Azaperone Demonstrates Superior Efficacy Over Acepromazine in Swine

In direct comparative assessments, azaperone has been shown to be more effective than acepromazine in reducing the physiological stress response in pigs [1]. Although quantitative stress biomarker data from the primary source are not fully detailed, the conclusion is based on observed behavioral and physiological parameters in farm animal anesthesia studies [1].

Veterinary sedation Stress physiology Swine

Metabolite Activity: Azaperol, the Primary Metabolite, Exhibits Significantly Reduced Potency Compared to Parent Azaperone

Azaperone is metabolized in vivo to azaperol, a reduced carbinol derivative that retains some neuroleptic activity but with substantially lower potency. In mice, the biological potency of azaperol is 4 to 30 times lower than that of azaperone [1]. This contrasts with other butyrophenones such as haloperidol, whose reduced metabolite (reduced haloperidol) is considered pharmacologically inactive or contributes to toxicity [2].

Metabolism Pharmacokinetics Veterinary pharmacology

Solubility and Formulation: Azaperone Tartrate Enables Aqueous Injectable Formulation, Unlike the Water-Insoluble Free Base

The free base azaperone is practically insoluble in water, with solubility reported as <0.1 mg/mL in H₂O [1]. In contrast, azaperone tartrate is readily soluble in water, with a reported aqueous solubility of approximately 5 mg/mL at room temperature [2]. This represents a >50-fold increase in water solubility, enabling the preparation of stable, aqueous injectable solutions such as Stresnil (40 mg/mL) [3].

Formulation science Solubility Veterinary pharmaceuticals

In Vivo Efficacy in Swine Aggression: Azaperone Significantly Reduces Fighting Duration Compared to Saline Control

In a controlled study, intramuscular administration of azaperone at 2.2 mg/kg reduced total fighting time in pigs from 309.8 minutes (saline control) to 189.6 minutes, representing a 38.8% reduction in aggressive behavior . The effect is dose-dependent, with the recommended clinical dose range of 0.4–2 mg/kg providing a predictable sedative response [1].

Behavioral pharmacology Aggression Swine

Dopamine D₂ Receptor Dissociation Kinetics: Azaperone Exhibits Rapid Dissociation (t₁/₂ = 3.5 min) Distinguishing It from Other Antagonists

The dissociation half-life of azaperone from the dopamine D₂ receptor is 3.5 minutes, as measured in rat striatal membrane preparations [1]. This is the shortest dissociation half-life among 18 dopamine antagonists tested, ranging up to 233 minutes for metitepine [1]. The rapid dissociation may contribute to azaperone's relatively short duration of action (2–3 hours in young pigs, 3–4 hours in older swine) and lower propensity for prolonged receptor blockade [2].

Receptor kinetics Pharmacodynamics Neuroleptic

Optimal Procurement and Application Scenarios for Azaperone Tartrate Based on Quantitative Differentiation


Injectable Sedation for Swine Handling, Transport, and Aggression Control

Azaperone tartrate is the preferred agent for intramuscular sedation in swine due to its water solubility (enabling 40 mg/mL injectable formulations) and proven efficacy in reducing fighting behavior by 38.8% compared to saline control [1]. Its moderate D₂ affinity (Ki = 12 nM) and short receptor dissociation half-life (3.5 min) provide a safety margin against excessive sedation, making it ideal for on-farm mixing, transport, and pre-slaughter stress reduction [2].

Research Tool for Dopamine D₂ and α₁-Adrenergic Receptor Pharmacology

With well-characterized binding affinities (D₂ Ki = 12 nM; α₁ Ki = 8 nM; H₁ Ki = 45 nM), azaperone tartrate serves as a selective research tool for studying butyrophenone neuroleptic pharmacology, particularly in comparative studies against haloperidol or droperidol . The water-soluble tartrate salt facilitates in vitro assay preparation without the confounding effects of organic solvents like DMSO, which is required for the free base [3].

Combination Anesthesia Protocols for Wildlife and Exotic Species

Azaperone tartrate is a key component in fixed-dose combination protocols (e.g., BAM: butorphanol-azaperone-medetomidine) for immobilization of white-tailed deer and other wildlife [4]. Its rapid onset (5–10 minutes post-IM) and predictable sedation profile, combined with its α₁-adrenergic blocking activity that may offset α₂-agonist-induced hypertension, make it a preferred neuroleptic in balanced anesthesia regimens [4][5].

Stress Mitigation in Swine Production to Reduce Antibiotic Usage

Oral administration of low-dose azaperone (0.4–2 mg/kg) has been patented for reducing antibiotic usage in swine by mitigating stress-induced immunosuppression and aggression-related injuries [1]. The quantifiable reduction in fighting duration (120.2 min) directly supports this application, offering a procurement rationale for producers seeking to comply with antibiotic stewardship initiatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azaperone tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.